molecular formula C10H12ClNO3 B2533836 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride CAS No. 2137450-21-4

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride

Cat. No. B2533836
M. Wt: 229.66
InChI Key: VYRGWOZCBCSIHZ-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride is a chemical compound with the empirical formula C10H9NO3 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Synthesis Analysis

Indole derivatives, such as 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of these compounds involves novel methods that have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride has a molecular weight of 229.66 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Biological Activity Indole derivatives have been synthesized and evaluated for their potential biological activities. For instance, novel indole-benzimidazole derivatives were synthesized from 2-Methylindole-3-acetic acid and its 5-methoxy derivative, highlighting the utility of indole carboxylic acids in creating biologically active compounds (Wang et al., 2016). This suggests that 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride could serve as a precursor or intermediate in synthesizing compounds with potential biological or pharmacological properties.

Chemical Modification and Protective Groups The protective groups in carboxylic acids play a crucial role in synthetic chemistry. For example, 4-Methoxy-α-methylbenzyl alcohol has been used as a new protecting group for carboxylic acids, demonstrating efficient hydrolysis under certain conditions (Yoo et al., 1990). This indicates the potential for 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride to undergo chemical modifications that could enhance its reactivity or stability for further applications in synthesis and material science.

Corrosion Inhibition Indole derivatives have been investigated for their corrosion inhibition properties. Research on related compounds, such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, has demonstrated significant inhibition performance on mild steel in hydrochloric acid medium, suggesting that indole-based compounds with methoxy groups could have applications in corrosion protection (Bentiss et al., 2009). Given the structural similarity, 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride may also exhibit corrosion inhibition properties, warranting further investigation.

Insulin Receptor Activators The synthesis of specific indole derivatives has led to the identification of potential insulin receptor activators, showcasing the therapeutic potential of indole-based compounds in treating diabetes or metabolic disorders (Chou et al., 2006). This opens avenues for the use of 4-Methoxy-2,3-dihydro-1H-indole-2-carboxylic acid; hydrochloride in the development of new therapeutic agents aimed at modulating insulin signaling pathways.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13;/h2-4,8,11H,5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRGWOZCBCSIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(N2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride

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